8-pCPT-cGMP·Na Is 234-Fold More Potent Than cGMP on Cone CNG Channels and 8.3-Fold More Potent Than 8-Br-cGMP on Rod CNG Channels
In patch-clamp recordings on heterologously expressed rod and cone CNG channels, 8-pCPT-cGMP (the active anion of the sodium salt) exhibited a 58-fold improvement in potency relative to cGMP on rod channels (EC50 values derived from full concentration–activation curves) and a 234-fold improvement on cone channels [1]. By comparison, 8-Br-cGMP improved potency only ∼7-fold on rod and ∼18-fold on cone channels relative to cGMP. The edge of 8-pCPT-cGMP over 8-Br-cGMP is itself substantial: approximately 8.3-fold greater potency on rod CNG channels and 13-fold greater on cone CNG channels. These fold differences rest on EC50 values determined under identical experimental conditions within the same study, ensuring direct comparability [1].
| Evidence Dimension | CNG channel activation potency (fold increase in apparent affinity vs. cGMP) |
|---|---|
| Target Compound Data | ~58-fold (rod CNG); ~234-fold (cone CNG) vs. cGMP |
| Comparator Or Baseline | 8-Br-cGMP: ~7-fold (rod), ~18-fold (cone) vs. cGMP; cGMP: baseline (1-fold) |
| Quantified Difference | 8-pCPT-cGMP is ~8.3× (rod) and ~13× (cone) more potent than 8-Br-cGMP; ~58–234× more potent than cGMP |
| Conditions | Patch-clamp electrophysiology; rat rod (CNGA1/CNGB1a) and cone (CNGA3/CNGB3) CNG channels expressed in HEK293T cells; Hill equation fit to concentration–activation data; saturating cGMP at 3 mM (rod) and 1 mM (cone) |
Why This Matters
For researchers designing CNG channel activation experiments, 8-pCPT-cGMP·Na achieves maximal channel opening at concentrations more than 200-fold lower than cGMP, reducing off-target effects and enabling physiological ligand concentrations.
- [1] Brackmann, M., et al. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain. ACS Chem. Neurosci. 2024, 15, 1652–1668. doi:10.1021/acschemneuro.3c00665 View Source
